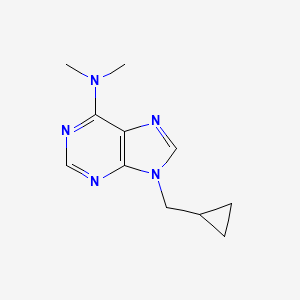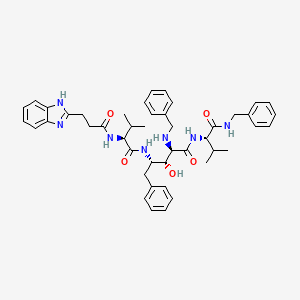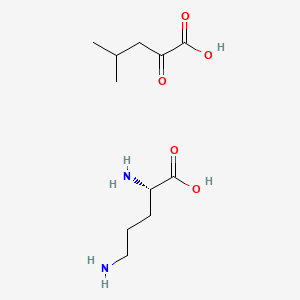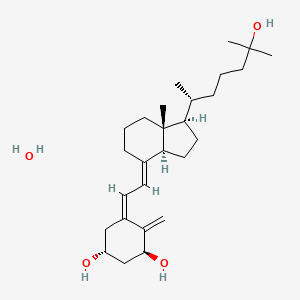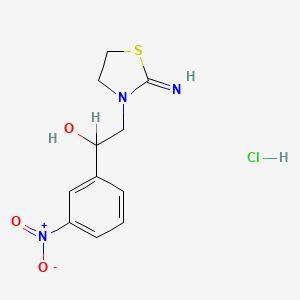
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride is a chemical compound with the molecular formula C11H14ClN3O3S and a molecular weight of 303.76516 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions are optimized to improve yield, purity, and selectivity of the product.
Chemical Reactions Analysis
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the nitrophenyl group enhances its pharmacological properties, making it a valuable compound for drug development.
Comparison with Similar Compounds
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride can be compared with other thiazolidine derivatives, such as:
Thiazolidine-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic properties.
The unique combination of the imino and nitrophenyl groups in this compound distinguishes it from other thiazolidine derivatives, providing it with distinct biological and chemical properties .
Properties
CAS No. |
82760-90-5 |
|---|---|
Molecular Formula |
C11H14ClN3O3S |
Molecular Weight |
303.77 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H13N3O3S.ClH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,10,12,15H,4-5,7H2;1H |
InChI Key |
SYQQNBJKXVPKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N1CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


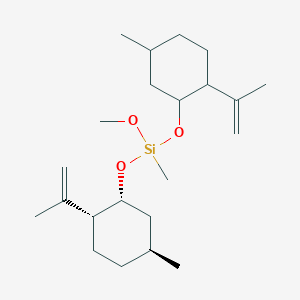
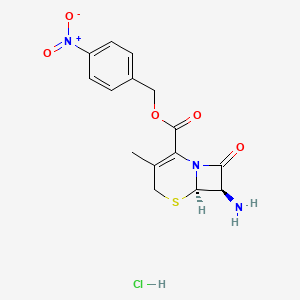
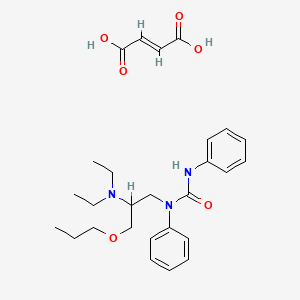
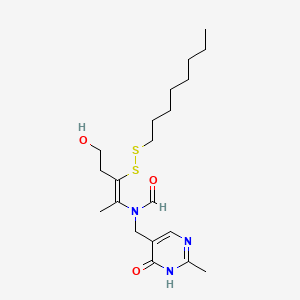
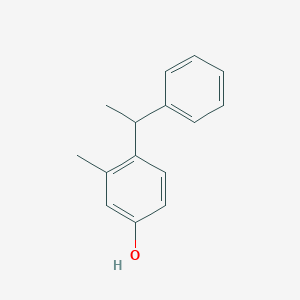
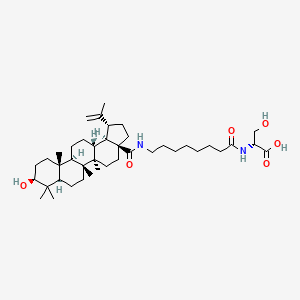
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
